molecular formula C8H9NO3 B2976769 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-00-4

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2976769
CAS No.: 677762-00-4
M. Wt: 167.164
InChI Key: HJLSHTUWUNZCOO-UHFFFAOYSA-N
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Description

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of pyridine, characterized by an ethyl group at the first position, a keto group at the sixth position, and a carboxylic acid group at the third position

Preparation Methods

The synthesis of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with ammonium acetate under reflux conditions to form the intermediate 1-ethyl-3,5-dioxo-1,5-dihydropyridine-2-carboxylate. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group, forming 1-ethyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSHTUWUNZCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate (375 mg, 2.07 mmol) obtained in Step 4 was dissolved in a mixed solvent (1:1) (20 mL) of water and methanol, and lithium hydroxide monohydrate (191 mg, 4.55 mmol) was added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was neutralized with 3 mol/L hydrochloric acid added thereto, and the precipitated solid was collected by filtration to afford the entitled Compound u (224 mg, 65%).
Quantity
375 mg
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reactant
Reaction Step One
Name
lithium hydroxide monohydrate
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191 mg
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20 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

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